molecular formula C35H36ClN3O2 B14917256 N-[(2S)-1-[(3-chlorophenyl)methylamino]-1-oxo-6-[[(1R,2S)-2-phenylcyclopropyl]amino]hexan-2-yl]-4-phenylbenzamide

N-[(2S)-1-[(3-chlorophenyl)methylamino]-1-oxo-6-[[(1R,2S)-2-phenylcyclopropyl]amino]hexan-2-yl]-4-phenylbenzamide

Cat. No.: B14917256
M. Wt: 566.1 g/mol
InChI Key: KYDFMNLSOYZOTR-XFCANUNOSA-N
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Description

N-[(2S)-1-[(3-chlorophenyl)methylamino]-1-oxo-6-[[(1R,2S)-2-phenylcyclopropyl]amino]hexan-2-yl]-4-phenylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a phenylcyclopropyl group, and a phenylbenzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-[(3-chlorophenyl)methylamino]-1-oxo-6-[[(1R,2S)-2-phenylcyclopropyl]amino]hexan-2-yl]-4-phenylbenzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the chlorophenyl and phenylcyclopropyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include amines, acids, and coupling agents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1-[(3-chlorophenyl)methylamino]-1-oxo-6-[[(1R,2S)-2-phenylcyclopropyl]amino]hexan-2-yl]-4-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nitrating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in halogenated or nitrated derivatives.

Scientific Research Applications

N-[(2S)-1-[(3-chlorophenyl)methylamino]-1-oxo-6-[[(1R,2S)-2-phenylcyclopropyl]amino]hexan-2-yl]-4-phenylbenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-[(2S)-1-[(3-chlorophenyl)methylamino]-1-oxo-6-[[(1R,2S)-2-phenylcyclopropyl]amino]hexan-2-yl]-4-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-[(2S)-1-[(3-chlorophenyl)methylamino]-1-oxo-6-[[(1R,2S)-2-phenylcyclopropyl]amino]hexan-2-yl]-4-phenylbenzamide can be compared with similar compounds such as:

    This compound analogs: These compounds share a similar core structure but differ in specific functional groups, leading to variations in their chemical and biological properties.

    Other benzamide derivatives: These compounds have a benzamide moiety but may lack the chlorophenyl or phenylcyclopropyl groups, resulting in different activities and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C35H36ClN3O2

Molecular Weight

566.1 g/mol

IUPAC Name

N-[(2S)-1-[(3-chlorophenyl)methylamino]-1-oxo-6-[[(1R,2S)-2-phenylcyclopropyl]amino]hexan-2-yl]-4-phenylbenzamide

InChI

InChI=1S/C35H36ClN3O2/c36-30-15-9-10-25(22-30)24-38-35(41)32(16-7-8-21-37-33-23-31(33)28-13-5-2-6-14-28)39-34(40)29-19-17-27(18-20-29)26-11-3-1-4-12-26/h1-6,9-15,17-20,22,31-33,37H,7-8,16,21,23-24H2,(H,38,41)(H,39,40)/t31-,32-,33+/m0/s1

InChI Key

KYDFMNLSOYZOTR-XFCANUNOSA-N

Isomeric SMILES

C1[C@H]([C@@H]1NCCCC[C@@H](C(=O)NCC2=CC(=CC=C2)Cl)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1C(C1NCCCCC(C(=O)NCC2=CC(=CC=C2)Cl)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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